2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
CAS No.: 1778577-85-7
Cat. No.: VC2599986
Molecular Formula: C12H11BrN4
Molecular Weight: 291.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1778577-85-7 |
|---|---|
| Molecular Formula | C12H11BrN4 |
| Molecular Weight | 291.15 g/mol |
| IUPAC Name | 2-(3-bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
| Standard InChI | InChI=1S/C12H11BrN4/c13-9-2-1-4-15-11(9)12-16-7-8-6-14-5-3-10(8)17-12/h1-2,4,7,14H,3,5-6H2 |
| Standard InChI Key | SYVWDNVTYRQOEA-UHFFFAOYSA-N |
| SMILES | C1CNCC2=CN=C(N=C21)C3=C(C=CC=N3)Br |
| Canonical SMILES | C1CNCC2=CN=C(N=C21)C3=C(C=CC=N3)Br |
Introduction
2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a complex organic compound that combines pyridine and pyrimidine moieties within a bicyclic structure. This compound is notable for its potential therapeutic applications, particularly in the inhibition of key kinases involved in cancer pathways. The presence of a bromine atom at the 3-position of the pyridine ring and the tetrahydropyrido structure contributes to its stability and reactivity in various chemical environments.
Biological Activities
2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has been studied for its potential as an inhibitor of key kinases involved in cancer pathways, such as the mTOR and PI3K pathways. Inhibition of these pathways can lead to decreased cell proliferation and survival in various cancer models.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, each with unique biological activities and therapeutic potentials.
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-Bromo-2-(pyridin-2-yl)pyrido[4,3-d]pyrimidine | Bicyclic with bromine substitution | Kinase inhibition | Similar scaffold but different substitution pattern |
| 2-(4-Bromophenyl)-5-methylpyrido[4,3-d]pyrimidine | Contains a phenyl group instead of pyridine | Anticancer activity | Different aromatic substitution affecting selectivity |
| 6-Chloro-5-methylpyrido[4,3-d]pyrimidine | Chlorine substitution at C6 | Potential kinase inhibitor | Variation in halogen affects reactivity |
Synthesis and Reactions
The synthesis of 2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves complex organic reactions, often facilitated by solvents like dichloromethane. Specific reaction conditions are required to achieve optimal yields.
Potential Applications
Given its structural characteristics and biological activity, this compound has potential applications in therapeutic areas, particularly in cancer treatment. Further research is needed to fully explore its therapeutic potential and to understand its interactions with biological targets.
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